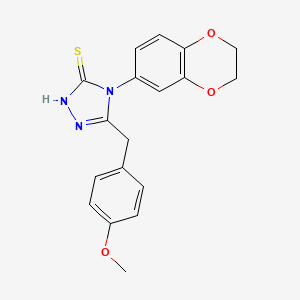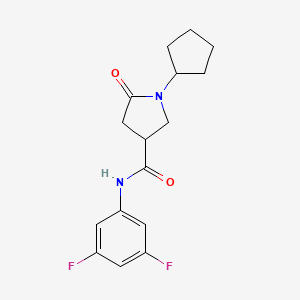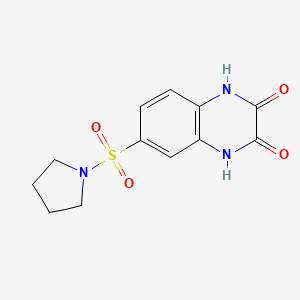![molecular formula C19H17N7OS2 B4622712 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4622712.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide
Übersicht
Beschreibung
The compound of interest belongs to the category of heterocyclic compounds, which are crucial in the field of medicinal chemistry due to their diverse pharmacological properties. Research has been conducted on various derivatives of thiadiazole and triazole, which have shown significant potential in creating new drugs.
Synthesis Analysis
The synthesis of such compounds often involves multistep reactions, starting from basic heterocyclic scaffolds like thiadiazoles or triazoles. These processes may include cyclization reactions catalyzed by metal ions, such as manganese(II), to form the desired thiadiazole rings through the loss of H2O or H2S in the presence of substituted thiosemicarbazide/thiohydrazide or thiol compounds (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by intramolecular as well as intermolecular hydrogen bonding. They often crystallize in monoclinic systems and their stability can be assessed through the negative values of HOMO and LUMO energies, indicating stable molecules. The electronic transition associated with π⋯π transitions is a significant aspect of their molecular structure (Dani et al., 2013).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including condensation and cyclization, to form diverse derivatives with potential biological activities. The introduction of different substituents through these reactions can significantly alter their chemical properties and increase their potential for discovering substances with desired biological activities (Hotsulia & Fedotov, 2019).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques, including X-ray crystallography, NMR, MS, and IR spectroscopy. These properties are crucial for understanding the compound's behavior in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are pivotal for their application in drug development. Studies have shown that the combination of thiadiazole and triazole rings in a single molecule enhances the probability of detecting substances with specific types of biological activity, underscoring the importance of these compounds in medicinal chemistry (Hotsulia & Fedotov, 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A novel series of pharmacophores containing the thiazole moiety were synthesized and evaluated for their anticancer activities. These compounds, including derivatives of thiazole and 1,3,4-thiadiazole, showed potent anticancer activities against cell lines such as Hepatocellular carcinoma (HepG-2). The synthesis methods employed were facile and convenient, leading to the discovery of compounds with significant anticancer potentials, underscoring the importance of such heterocyclic compounds in medicinal chemistry for cancer therapy (Gomha et al., 2017).
Herbicidal and Antimicrobial Activities
Derivatives of the compound have been synthesized and assessed for their herbicidal activities. Some synthesized compounds demonstrated moderate to good selective herbicidal activity against certain plant species, which indicates their potential in agricultural applications. Additionally, derivatives have shown promising antibacterial activities against various pathogens, suggesting their utility in developing new antimicrobial agents (Liu & Shi, 2014).
Antioxidant Activity
Research has also been conducted on the antioxidant properties of similar compounds. A series of novel derivatives were synthesized, and their antioxidant activities were screened. Some of these compounds exhibited antioxidant activities higher than those of well-known antioxidants like ascorbic acid, suggesting their potential use as antioxidant agents in pharmaceutical formulations or as dietary supplements (Tumosienė et al., 2020).
Enzyme Inhibition and Biological Evaluation
Compounds bearing the thiadiazole and triazole moieties have been synthesized and evaluated for their enzyme inhibition capabilities. Some of these compounds showed excellent inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are targets for treating neurodegenerative diseases like Alzheimer's. This indicates the potential of these compounds in drug development for treating neurological disorders (Khan et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7OS2/c1-12(17(27)21-18-24-22-13(2)29-18)28-19-25-23-16(14-8-10-20-11-9-14)26(19)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZSASVMOMEGHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)SC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({4-(2-furylmethyl)-5-[(2-methyl-1H-indol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4622651.png)
![N-(2,2-dimethoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4622656.png)
![(2-furylmethyl)[(2-methoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B4622662.png)
![ethyl 4-({[(4-bromo-3-chlorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4622665.png)
![N-(2,5-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4622673.png)
![2-(3-methoxyphenyl)-10-methyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4622687.png)

![N,N-dibenzyl-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4622709.png)

![4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B4622717.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)